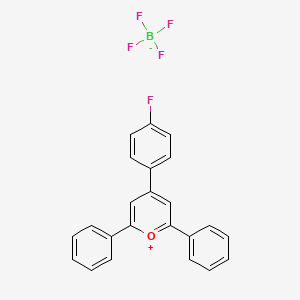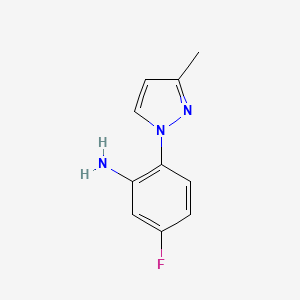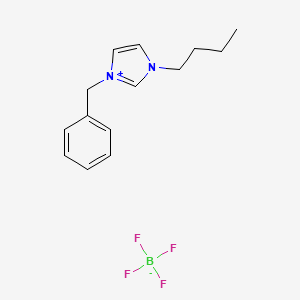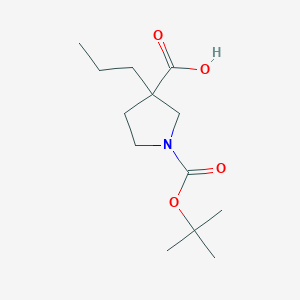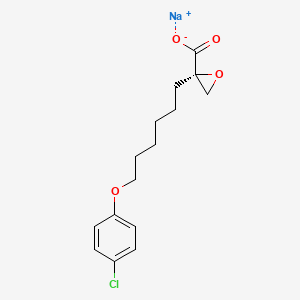
sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate is a synthetic organic compound that features an oxirane ring, a carboxylate group, and a chlorophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkyl halide to form 4-chlorophenoxyalkane.
Epoxidation: The chlorophenoxyalkane is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Carboxylation: The resulting epoxide is then reacted with carbon dioxide in the presence of a base to form the carboxylate group.
Neutralization: The carboxylic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the carboxylate group.
Substituted Phenoxy Compounds: From nucleophilic substitution of the chlorophenoxy group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
作用机制
The mechanism by which sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
Sodium (S)-2-(6-(4-bromophenoxy)hexyl)oxirane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Sodium (S)-2-(6-(4-methylphenoxy)hexyl)oxirane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Sodium (S)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H18ClNaO4 |
|---|---|
分子量 |
320.74 g/mol |
IUPAC 名称 |
sodium;(2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m0./s1 |
InChI 键 |
RPACBEVZENYWOL-RSAXXLAASA-M |
手性 SMILES |
C1[C@@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
规范 SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


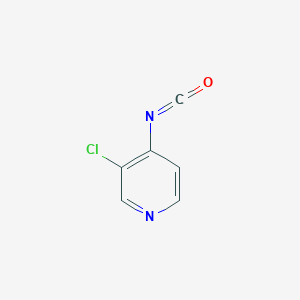

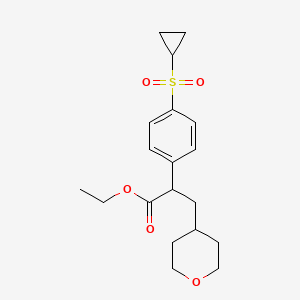
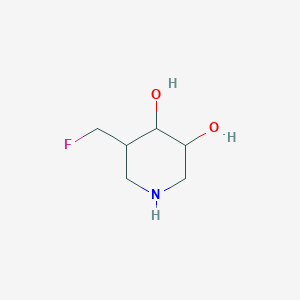

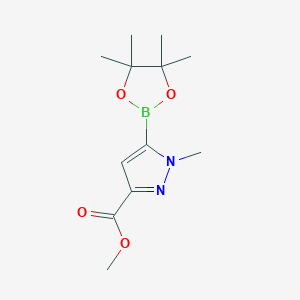
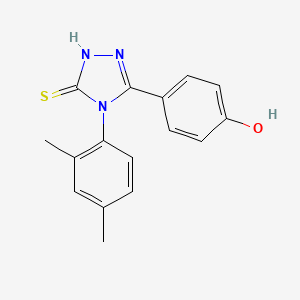
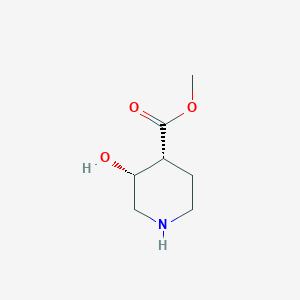
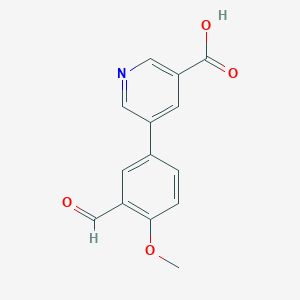
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
